1-(Furan-2-carbonyl)pyrrolidin-3-amine 1-(Furan-2-carbonyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1249168-09-9
VCID: VC3076721
InChI: InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2
SMILES: C1CN(CC1N)C(=O)C2=CC=CO2
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

1-(Furan-2-carbonyl)pyrrolidin-3-amine

CAS No.: 1249168-09-9

Cat. No.: VC3076721

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-2-carbonyl)pyrrolidin-3-amine - 1249168-09-9

Specification

CAS No. 1249168-09-9
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name (3-aminopyrrolidin-1-yl)-(furan-2-yl)methanone
Standard InChI InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2
Standard InChI Key PDSIOHGSHGSZMS-UHFFFAOYSA-N
SMILES C1CN(CC1N)C(=O)C2=CC=CO2
Canonical SMILES C1CN(CC1N)C(=O)C2=CC=CO2

Introduction

Structural Characteristics and Properties

1-(Furan-2-carbonyl)pyrrolidin-3-amine features a furan ring connected to a pyrrolidine through a carbonyl bridge, forming an amide bond with the pyrrolidine nitrogen. The compound's structure can be compared to related molecules such as 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, which shares core structural elements but differs in the position of furan attachment and substituents at the pyrrolidine-3 position . The key structural features include the aromatic furan ring, which contributes to the compound's electronic properties, the amide linkage providing conformational rigidity, and the primary amine group that serves as a reactive site for further functionalization.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated:

Table 1. Predicted Physicochemical Properties of 1-(Furan-2-carbonyl)pyrrolidin-3-amine

PropertyPredicted Value
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.21 g/mol
Physical State (25°C)Crystalline solid
Solubility ProfileSoluble in polar protic solvents (alcohols, water); moderately soluble in polar aprotic solvents
Hydrogen Bond Donors2 (primary amine)
Hydrogen Bond Acceptors3 (carbonyl oxygen, furan oxygen, amine)

The presence of both hydrogen bond donors and acceptors suggests that this compound would exhibit good solubility in polar solvents such as isopropyl alcohol and ethanol, which have shown effectiveness as reaction media for similar furan derivatives .

Synthetic Approaches

Several potential synthetic routes can be proposed for 1-(Furan-2-carbonyl)pyrrolidin-3-amine based on methodologies reported for similar heterocyclic compounds.

One-Pot Synthesis Strategy

SolventPotential Reaction TimeExpected YieldObservations
Isopropyl alcohol25-30 minutesHigh (70-75%)Best performing polar protic solvent for related reactions
Ethanol30-35 minutesModerate-high (65-70%)Good alternative polar protic solvent
1,4-Dioxane32-40 minutesModerate (65-70%)Effective polar aprotic alternative
Toluene35-45 minutesModerate (60-65%)Less effective non-polar option
Benzene40-50 minutesLower (55-60%)Least effective of tested solvents

The optimal conditions for synthesizing this compound would likely involve isopropyl alcohol as the solvent under reflux conditions, as this has shown superior performance in comparable reactions of furan derivatives . The reaction efficiency appears to be higher in polar protic solvents, which facilitate the formation of intermediates and stabilize transition states in reactions involving furan derivatives.

Catalytic Approaches

An alternative synthesis pathway could employ polyether sulfone sulfamic acid (PES-NHSO₃H) as an acidic catalyst, similar to the approach described for functionalized furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives . This catalyst has demonstrated excellent efficiency in promoting three-component reactions involving heterocyclic compounds, with yields ranging from 85-97% and good recyclability (up to 11 cycles without significant loss of catalytic activity) .

Spectroscopic Characterization

Based on the structural features of 1-(Furan-2-carbonyl)pyrrolidin-3-amine and spectroscopic data from similar compounds, the following spectroscopic properties can be predicted.

Infrared Spectroscopy

Table 3. Predicted Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Assignment
N-H stretching3400-3300Primary amine
C-H stretching3150-3000Aromatic (furan)
C-H stretching2950-2850Aliphatic (pyrrolidine)
C=O stretching1670-1630Amide carbonyl
C=C stretching1580-1520Furan ring
C-N stretching1350-1250Amide and amine
Furan ring breathing1020-1010Characteristic furan vibration

The IR spectrum would be expected to show distinct bands for the primary amine group (NH₂) in the 3400-3300 cm⁻¹ region, similar to the NH₂ stretching observed in compound C1 described in search result at 3521-3433 cm⁻¹. The amide carbonyl would likely appear at 1670-1630 cm⁻¹, comparable to the C=O stretching observed in the furan-containing compounds discussed in the literature .

¹H-NMR Predictions

Table 4. Predicted ¹H-NMR Spectral Data

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Furan H-57.4-7.6doublet1H
Furan H-46.9-7.1triplet1H
Furan H-36.4-6.6doublet1H
NH₂2.8-3.2broad singlet2H
Pyrrolidine CH-NH₂3.8-4.0multiplet1H
Pyrrolidine CH₂-N3.4-3.6multiplet2H
Pyrrolidine CH₂1.8-2.2complex multiplet2H

The ¹H-NMR spectrum would likely show characteristic signals for the furan ring protons in the aromatic region, similar to the patterns observed in other furan derivatives . The primary amine protons would appear as a broad singlet that may show temperature-dependent behavior due to exchange processes.

¹³C-NMR Predictions

Table 5. Predicted ¹³C-NMR Spectral Data

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (amide)160-165
Furan C-2145-148
Furan C-5142-145
Furan C-3, C-4110-115
Pyrrolidine C-3 (CH-NH₂)50-55
Pyrrolidine C-N45-50
Pyrrolidine CH₂30-35

These predictions are based on the ¹³C-NMR data reported for furan derivatives in the literature , which show characteristic chemical shifts for furan carbons at approximately 112-153 ppm.

Chemical Reactivity

The reactivity of 1-(Furan-2-carbonyl)pyrrolidin-3-amine is governed by three key functional groups: the furan ring, the amide linkage, and the primary amine.

Amine Functionality

The primary amine group represents a versatile synthetic handle that can undergo numerous transformations. Based on the reactivity of similar compounds, the following reactions can be anticipated:

  • Nucleophilic substitution reactions with electrophiles

  • Reductive amination with aldehydes or ketones

  • Amide formation with carboxylic acids or derivatives

  • Conversion to azides, isocyanates, or other nitrogen-containing functional groups

The nucleophilic nature of the amine group is evidenced by the reactivity of similar compounds in the presence of electrophilic reagents such as those described in the synthesis of Schiff bases from furfural derivatives .

Amide Bond Characteristics

Reaction TypeTarget StructuresPotential Utility
Amide formationN-functionalized derivativesPeptidomimetics, enzyme inhibitors
Reductive aminationSecondary/tertiary aminesPharmacologically active compounds
Heterocycle formationComplex nitrogen heterocyclesDrug discovery scaffolds
Metal coordinationOrganometallic complexesCatalysis, materials science

Materials Science

The heterocyclic structure with multiple functional groups suggests potential applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. The amide and amine functionalities could facilitate incorporation into polymeric systems or enable surface modification of various materials.

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